2-Cyclopentyl-6-isobutyl-p-cresol
Description
2-Cyclopentyl-6-isobutyl-p-cresol is a synthetic phenolic compound characterized by a para-methylphenol (p-cresol) backbone substituted with a cyclopentyl group at the 2-position and an isobutyl group at the 6-position. Its structure combines two branched alkyl substituents, which influence its physical properties, reactivity, and applications.
Properties
CAS No. |
93841-36-2 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-cyclopentyl-4-methyl-6-(2-methylpropyl)phenol |
InChI |
InChI=1S/C16H24O/c1-11(2)8-14-9-12(3)10-15(16(14)17)13-6-4-5-7-13/h9-11,13,17H,4-8H2,1-3H3 |
InChI Key |
GIAQITHFOGVYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCC2)O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-isobutyl-p-cresol can be achieved through several methods. One common approach involves the alkylation of p-cresol with cyclopentyl and isobutyl groups. This reaction typically requires the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-isobutyl-p-cresol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Cyclopentyl-6-isobutyl-p-cresol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-isobutyl-p-cresol involves its interaction with specific molecular targets. The compound can bind to receptor sites or enzymes , modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-t-Butyl-p-cresol ([2409-55-4])
- Structure : Features a tert-butyl group at the 2-position and a methyl group at the 4-position.
- Physical Properties : Melting point (55°C), insoluble in water, soluble in oxygenated solvents .
- Synthesis : Produced via Friedel-Crafts alkylation of p-cresol with isobutylene .
- Comparison: The tert-butyl group is bulkier than cyclopentyl, likely increasing steric hindrance and reducing reactivity in electrophilic substitutions.
2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol ([2170-37-8])
- Structure : Benzotriazole moiety at the 2-position and isobutenyl group at the 6-position.
- Physical Properties : Molecular weight 279.34; room-temperature stability .
- Applications : Functions as a UV stabilizer due to the benzotriazole group, which absorbs UV radiation .
- Comparison : The benzotriazole group introduces electronic conjugation absent in 2-cyclopentyl-6-isobutyl-p-cresol, altering UV activity. The isobutenyl group (vs. isobutyl) may reduce steric bulk but increase hydrophobicity.
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) ([50992-45-5])
- Structure : Dimeric cresol with methylene bridges, chlorine substituents, and isopropyl groups.
- Physical Properties : Molecular weight 381.34; higher molecular weight correlates with reduced volatility .
- Applications : Likely used as an antimicrobial or polymer additive due to chlorine’s electron-withdrawing effects .
- Comparison: The dimeric structure and chlorine substituents enhance thermal stability but increase toxicity risks compared to non-halogenated analogues like this compound.
Physicochemical Properties
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